molecular formula C18H18N4O B2657855 6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one CAS No. 881435-97-8

6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one

Cat. No. B2657855
CAS RN: 881435-97-8
M. Wt: 306.369
InChI Key: SHDVQPHJJWQSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one, also known as BPT, is a chemical compound that has been studied for its potential use in various scientific research applications. BPT is a potent inhibitor of protein kinase CK2, which is an enzyme that plays a critical role in regulating cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Charge Transfer and Molecular Interactions

1,3,5-Triazine derivatives, including structures similar to "6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one," are recognized for their role in intramolecular charge transfer (ICT) phenomena. These compounds exhibit star-shaped configurations that facilitate push-pull electronic interactions, critical for developing advanced materials with specific optical properties. Protonation of the triazine core significantly influences these interactions, demonstrating the potential for these molecules in designing pH-sensitive or responsive materials (Meier, Holst, & Oehlhof, 2003).

Polymer Science

In the realm of polymer science, triazine rings, akin to the core structure of the compound , have been incorporated into aromatic polymers to enhance their solubility and thermal stability. These polymers, due to their unique structural features, including long alkyl side chains and triazine rings, exhibit desirable properties such as solubility in organic solvents and high thermal stability, making them suitable for various applications in materials science (Lin, Yuki, Kunisada, & Kondo, 1990).

Corrosion Inhibition

Benzothiazole and triazine derivatives have been synthesized and evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. The studied compounds, which share structural motifs with "6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one," have demonstrated superior stability and inhibition efficiency, suggesting their potential application in protecting industrial materials against corrosive damage (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Medicinal Chemistry and Biological Significance

Triazine scaffolds play a significant role in medicinal chemistry due to their incorporation into compounds exhibiting a wide range of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. The versatility of the triazine nucleus, as highlighted in the literature, underscores its importance in the development of new therapeutic agents (Verma, Sinha, & Bansal, 2019).

properties

IUPAC Name

6-benzyl-3-(2-phenylethylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-17-16(13-15-9-5-2-6-10-15)21-22-18(20-17)19-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDVQPHJJWQSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.